molecular formula C7H7NS2 B3057358 3-Pyridinecarbodithioic acid, methyl ester CAS No. 79639-82-0

3-Pyridinecarbodithioic acid, methyl ester

Cat. No.: B3057358
CAS No.: 79639-82-0
M. Wt: 169.3 g/mol
InChI Key: SKFLZKSHPQZTCO-UHFFFAOYSA-N
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Description

3-Pyridinecarbodithioic acid, methyl ester is an organic compound with a unique structure that includes a pyridine ring and a dithioic acid ester group

Scientific Research Applications

3-Pyridinecarbodithioic acid, methyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Future Directions

While specific future directions for 3-Pyridinecarbodithioic acid, methyl ester are not mentioned in the sources, there is ongoing research in the field of esters and their applications. For instance, there have been recent advances in the sustainable production and catalytic transformations of fatty acid methyl esters . Additionally, there is potential for the development of new synthetic routes for related compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinecarbodithioic acid, methyl ester typically involves the reaction of pyridine-3-carboxylic acid with carbon disulfide and methyl iodide. The reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the formation of the dithioic acid ester group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Pyridinecarbodithioic acid, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithioic acid ester group to thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.

Mechanism of Action

The mechanism by which 3-Pyridinecarbodithioic acid, methyl ester exerts its effects involves interactions with various molecular targets. The dithioic acid ester group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The pyridine ring can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

    Pyridine-3-carboxylic acid: Shares the pyridine ring but lacks the dithioic acid ester group.

    Methyl dithioacetate: Contains the dithioic acid ester group but lacks the pyridine ring.

Properties

IUPAC Name

methyl pyridine-3-carbodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NS2/c1-10-7(9)6-3-2-4-8-5-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFLZKSHPQZTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471622
Record name 3-Pyridinecarbodithioic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79639-82-0
Record name 3-Pyridinecarbodithioic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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